4-Benzyl-1-(2-phenoxyethylsulfanyl)-[1,2,4]triazolo[4,3-a]benzimidazole
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Overview
Description
4-Benzyl-1-(2-phenoxyethylsulfanyl)-[1,2,4]triazolo[4,3-a]benzimidazole is a complex organic compound belonging to the class of triazolobenzimidazoles. This compound is characterized by the presence of a triazole ring fused to a benzimidazole ring, with additional benzyl and phenoxyethylsulfanyl substituents. The unique structure of this compound makes it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-(2-phenoxyethylsulfanyl)-[1,2,4]triazolo[4,3-a]benzimidazole typically involves multiple steps, starting from readily available precursors One common synthetic route involves the condensation of o-phenylenediamine with a suitable aldehyde to form the benzimidazole coreThe final steps involve the addition of the benzyl and phenoxyethylsulfanyl groups under specific reaction conditions, such as the use of hydrazine hydrate in ethanol at reflux temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-(2-phenoxyethylsulfanyl)-[1,2,4]triazolo[4,3-a]benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and phenoxyethylsulfanyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium azide or thiols in polar solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
4-Benzyl-1-(2-phenoxyethylsulfanyl)-[1,2,4]triazolo[4,3-a]benzimidazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Pharmacology: It is investigated for its potential therapeutic effects in various diseases, including cancer and infectious diseases.
Biochemistry: The compound is used in studies to understand its interaction with biological macromolecules and its mechanism of action at the molecular level.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-Benzyl-1-(2-phenoxyethylsulfanyl)-[1,2,4]triazolo[4,3-a]benzimidazole involves its interaction with specific molecular targets, such as kinases and enzymes. The compound is known to inhibit the activity of certain kinases, leading to the disruption of signaling pathways that are crucial for cancer cell survival and proliferation . Molecular docking studies have shown that the compound can bind to the active sites of these kinases, thereby blocking their activity.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These compounds share a similar triazole ring structure and have shown promising anticancer activities.
[1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives: These compounds are also studied for their anticancer properties and have a similar triazole ring fused to a different heterocyclic system.
Uniqueness
4-Benzyl-1-(2-phenoxyethylsulfanyl)-[1,2,4]triazolo[4,3-a]benzimidazole is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the benzyl and phenoxyethylsulfanyl groups enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C23H20N4OS |
---|---|
Molecular Weight |
400.5g/mol |
IUPAC Name |
4-benzyl-1-(2-phenoxyethylsulfanyl)-[1,2,4]triazolo[4,3-a]benzimidazole |
InChI |
InChI=1S/C23H20N4OS/c1-3-9-18(10-4-1)17-26-20-13-7-8-14-21(20)27-22(26)24-25-23(27)29-16-15-28-19-11-5-2-6-12-19/h1-14H,15-17H2 |
InChI Key |
ZRYKNRMLFBBDGW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N4C2=NN=C4SCCOC5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N4C2=NN=C4SCCOC5=CC=CC=C5 |
Origin of Product |
United States |
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